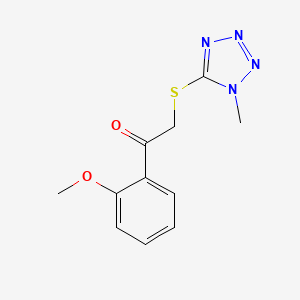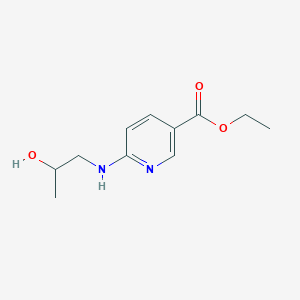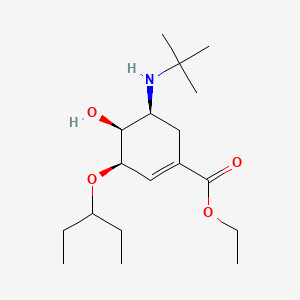
2-(3'-ChlorobenZyloxy)-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chlorine and fluorine atoms in its structure makes it a versatile intermediate for the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(3’-Chlorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(3’-Chlorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of high-purity zinc and rigorous exclusion of moisture and oxygen are critical to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst, a base like triethylamine, and a suitable ligand. The reaction is carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.
Oxidative Addition: This step involves the insertion of the metal catalyst into the carbon-halogen bond of the organozinc reagent.
Reductive Elimination: This step forms the final carbon-carbon bond and regenerates the active catalyst.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of new drug candidates, particularly those targeting cancer and infectious diseases.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the formation of a transient organometallic complex with the metal catalyst. This complex facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalyst used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3’-Chlorobenzyloxy)-4-fluorophenylmagnesium bromide
- 2-(3’-Chlorobenzyloxy)-4-fluorophenylboronic acid
- 2-(3’-Chlorobenzyloxy)-4-fluorophenylstannane
Uniqueness
Compared to similar compounds, 2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide offers several advantages:
- Reactivity : It is more reactive in cross-coupling reactions, leading to higher yields and shorter reaction times.
- Selectivity : Provides better selectivity in forming the desired product, reducing the formation of side products.
- Stability : More stable under reaction conditions, making it easier to handle and store.
Propriétés
Formule moléculaire |
C13H9BrClFOZn |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-[(3-chlorophenyl)methoxy]-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
KCHMHFOAIMIORX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)Cl)COC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
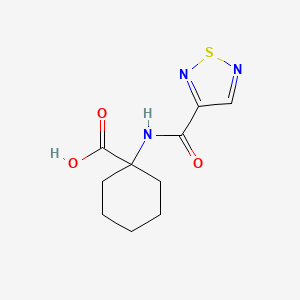

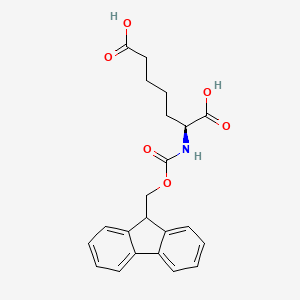
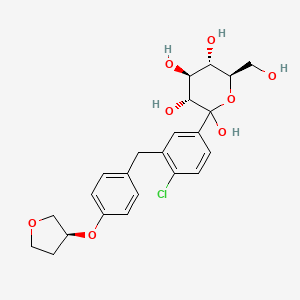
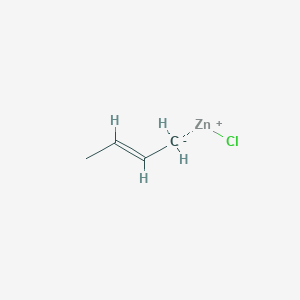
![2-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14894604.png)
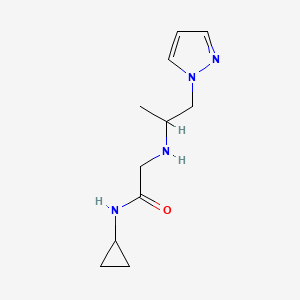

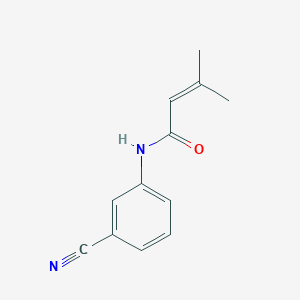
![tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14894627.png)
